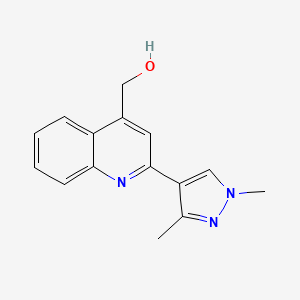

(2-(1,3-Dimethyl-1H-pyrazol-4-yl)quinolin-4-yl)methanol

Description

(2-(1,3-Dimethyl-1H-pyrazol-4-yl)quinolin-4-yl)methanol is a quinoline-based hybrid molecule featuring a pyrazole substituent at the 2-position of the quinoline ring and a hydroxymethyl group at the 4-position. The quinoline scaffold is well-documented for its pharmacological versatility, including anticancer, antimicrobial, and anti-inflammatory activities .

The compound’s molecular formula is C₁₆H₁₆N₃O, with a molecular weight of 267.33 g/mol. Its synthesis typically involves coupling a substituted pyrazole with a quinoline precursor, followed by reduction of a ketone intermediate to the alcohol (methanol) group, as exemplified in related compounds .

Properties

CAS No. |

1354704-76-9 |

|---|---|

Molecular Formula |

C15H15N3O |

Molecular Weight |

253.30 g/mol |

IUPAC Name |

[2-(1,3-dimethylpyrazol-4-yl)quinolin-4-yl]methanol |

InChI |

InChI=1S/C15H15N3O/c1-10-13(8-18(2)17-10)15-7-11(9-19)12-5-3-4-6-14(12)16-15/h3-8,19H,9H2,1-2H3 |

InChI Key |

FUPFJDIKFDOPSC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C=C1C2=NC3=CC=CC=C3C(=C2)CO)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(1,3-Dimethyl-1H-pyrazol-4-yl)quinolin-4-yl)methanol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors to form the quinoline ring, followed by the introduction of the pyrazole group through a series of substitution reactions. The final step often involves the reduction of a carbonyl group to yield the methanol derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient synthesis on a large scale.

Chemical Reactions Analysis

Types of Reactions

(2-(1,3-Dimethyl-1H-pyrazol-4-yl)quinolin-4-yl)methanol can undergo various chemical reactions, including:

Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.

Substitution: The pyrazole and quinoline rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under controlled conditions.

Major Products

The major products formed from these reactions include various quinoline and pyrazole derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Chemistry

In chemistry, (2-(1,3-Dimethyl-1H-pyrazol-4-yl)quinolin-4-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its interactions with biological targets can provide insights into its mechanism of action and potential therapeutic applications.

Medicine

In medicine, derivatives of this compound could be explored for their pharmacological properties. The presence of both quinoline and pyrazole rings suggests potential activity against various biological targets, including enzymes and receptors.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2-(1,3-Dimethyl-1H-pyrazol-4-yl)quinolin-4-yl)methanol involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, while the pyrazole moiety can interact with various enzymes. These interactions can modulate biological pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table highlights structural analogues and their key distinctions:

| Compound Name | Key Structural Features | Biological Relevance | Reference |

|---|---|---|---|

| (2-(1,3-Dimethyl-1H-pyrazol-4-yl)quinolin-4-yl)methanol (Target Compound) | Quinoline core, 1,3-dimethylpyrazole at C2, hydroxymethyl at C3. | Potential anticancer/antimicrobial activity (inferred from quinoline-pyrazole hybrids). | |

| (2-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)quinolin-4-yl)methanol | Ethyl and methyl groups on pyrazole (vs. two methyl groups). | Discontinued commercial availability; likely similar pharmacological profile. | |

| (2-(4-methoxypiperidin-1-yl)quinolin-4-yl)methanol | Piperidine substituent (methoxy group) at C2 instead of pyrazole. | Altered pharmacokinetics due to polar piperidine moiety. | |

| 2-(4-Chlorophenyl)quinolin-4-ylmethanol (Vacquinol-1) | Chlorophenyl-quinoline core with piperidine-methanol. | Demonstrated oncolytic efficacy; stereochemistry-dependent activity. | |

| 2-(1,3-dimethyl-1H-pyrazol-4-yl)-5-phenyl-1,3,4-oxadiazole | Oxadiazole ring replaces quinoline-methanol; retains 1,3-dimethylpyrazole. | Likely diverse bioactivity (oxadiazoles are protease inhibitors). |

Physicochemical Properties

Comparative data for select compounds:

- Solubility: The hydroxymethyl group in the target compound enhances aqueous solubility compared to non-polar analogues like 2-(4-bromophenyl)quinolin-4-yl-oxadiazole .

- Thermal Stability : Pyrazole-containing compounds generally exhibit higher melting points (>200°C) than piperidine derivatives due to aromatic stacking .

Computational and Crystallographic Studies

- Structural Analysis: Tools like SHELXL () and Multiwfn () are critical for refining crystal structures and analyzing electron density in quinoline derivatives.

- Docking Studies: Pyrazole-quinoline hybrids often target ATP-binding pockets in kinases, as seen in Vacquinol-1’s interaction with PI3K/AKT pathways .

Biological Activity

The compound (2-(1,3-dimethyl-1H-pyrazol-4-yl)quinolin-4-yl)methanol has gained attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

The molecular formula of the compound is with a molecular weight of approximately 238.29 g/mol. The compound is characterized by the presence of both pyrazole and quinoline moieties, which are known for their diverse biological activities.

Anticancer Activity

Research has shown that derivatives of pyrazole and quinoline possess significant anticancer properties. A study demonstrated that similar compounds inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest at the G2/M phase .

| Compound | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| 2-(1,3-Dimethyl-1H-pyrazol-4-yl)quinoline | MCF-7 (Breast Cancer) | 12.5 | Apoptosis induction |

| 2-(1,3-Dimethyl-1H-pyrazol-4-yl)quinoline | HCT116 (Colon Cancer) | 15.0 | Cell cycle arrest |

Antifungal Activity

The compound has also been evaluated for antifungal activity against various pathogens. In vitro studies indicated that it exhibits moderate to high antifungal activity against species such as Fusarium oxysporum and Candida albicans. The observed mechanism includes disruption of fungal cell membrane integrity .

| Fungal Strain | Inhibition (%) | Concentration (µg/mL) |

|---|---|---|

| Fusarium oxysporum | 70% | 50 |

| Candida albicans | 65% | 50 |

Anti-inflammatory Properties

In addition to its anticancer and antifungal activities, the compound has shown potential anti-inflammatory effects. Studies indicate that it can inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6 in macrophages stimulated by lipopolysaccharides (LPS) .

The biological activity of this compound is attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer progression and inflammation.

- Modulation of Signaling Pathways : It affects various signaling pathways such as NF-kB and MAPK, which are crucial in regulating inflammatory responses and cell proliferation.

- Induction of Apoptosis : Through mitochondrial pathways, it promotes apoptosis in cancer cells by upregulating pro-apoptotic factors and downregulating anti-apoptotic proteins.

Case Studies

Several case studies highlight the efficacy of pyrazole derivatives in clinical settings:

- Case Study 1 : A clinical trial involving a pyrazole derivative demonstrated a significant reduction in tumor size among patients with advanced melanoma when combined with standard chemotherapy.

- Case Study 2 : In a laboratory setting, a series of pyrazole compounds were tested against resistant strains of Candida, showing promising results that could lead to new antifungal therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.